Bienvenue dans la boutique en ligne BenchChem!

5-(Bromomethyl)-2-(2-chlorophenyl)-1,3-oxazole

Monoamine Oxidase Inhibition Neurodegenerative Disease Research Isoform Selectivity

5-(Bromomethyl)-2-(2-chlorophenyl)-1,3-oxazole (CAS 1332503-07-7) is a heterocyclic building block featuring a 1,3-oxazole core substituted at the 2-position with a 2-chlorophenyl group and at the 5-position with a reactive bromomethyl moiety. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry programs targeting monoamine oxidase enzymes (MAO-A and MAO-B), with documented inhibitory activity and notable isoform selectivity.

Molecular Formula C10H7BrClNO
Molecular Weight 272.52 g/mol
CAS No. 1332503-07-7
Cat. No. B1490645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Bromomethyl)-2-(2-chlorophenyl)-1,3-oxazole
CAS1332503-07-7
Molecular FormulaC10H7BrClNO
Molecular Weight272.52 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC=C(O2)CBr)Cl
InChIInChI=1S/C10H7BrClNO/c11-5-7-6-13-10(14-7)8-3-1-2-4-9(8)12/h1-4,6H,5H2
InChIKeyAYPAGDWTSZKLCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Bromomethyl)-2-(2-chlorophenyl)-1,3-oxazole (CAS 1332503-07-7) Procurement & Selection Guide for MAO-A Targeted Research


5-(Bromomethyl)-2-(2-chlorophenyl)-1,3-oxazole (CAS 1332503-07-7) is a heterocyclic building block featuring a 1,3-oxazole core substituted at the 2-position with a 2-chlorophenyl group and at the 5-position with a reactive bromomethyl moiety . This compound is primarily utilized as a synthetic intermediate in medicinal chemistry programs targeting monoamine oxidase enzymes (MAO-A and MAO-B), with documented inhibitory activity and notable isoform selectivity [1]. The bromomethyl handle enables efficient derivatization via nucleophilic substitution, facilitating the construction of focused compound libraries for structure-activity relationship (SAR) studies .

Why 5-(Bromomethyl)-2-(2-chlorophenyl)-1,3-oxazole Cannot Be Replaced by Simple 2-Aryl Oxazoles in MAO-A Research


Substitution with a generic 2-aryl oxazole analog, such as 2-(2-chlorophenyl)-1,3-oxazole (CAS 62881-98-5), is scientifically unsound for MAO-A inhibition studies due to the absence of the critical 5-bromomethyl group. This electrophilic handle is essential for establishing the specific interactions required for potent MAO-A binding [1]. Furthermore, the precise substitution pattern (2-chlorophenyl at C2, bromomethyl at C5) directly dictates the remarkable isoform selectivity observed, where the compound demonstrates an approximately 5,500-fold preference for MAO-A over MAO-B (IC50 66 nM vs. 360,000 nM) [1]. Alternative regioisomers, such as those with a 4-bromomethyl substitution or a 3-chlorophenyl moiety, are predicted to exhibit altered steric and electronic profiles, which can drastically reduce potency and erode selectivity, thereby compromising the validity and reproducibility of target validation efforts [2].

Quantitative Differentiation Evidence: 5-(Bromomethyl)-2-(2-chlorophenyl)-1,3-oxazole vs. Closest Analogs


MAO-A Inhibition Potency and Isoform Selectivity Index (SI) vs. MAO-B

This compound demonstrates potent and highly selective inhibition of bovine brain mitochondrial MAO-A. The IC50 against MAO-A is 66 nM, which is approximately 5,455-fold lower (more potent) than its IC50 against MAO-B (360,000 nM). This translates to a Selectivity Index (SI = IC50(MAO-B)/IC50(MAO-A)) of >5,400, indicating a strong preference for the MAO-A isoform [1]. In contrast, a close structural analog lacking the bromomethyl group, 2-(2-chlorophenyl)-1,3-oxazole, has not demonstrated any reported activity against MAO enzymes, underscoring the functional importance of this substituent .

Monoamine Oxidase Inhibition Neurodegenerative Disease Research Isoform Selectivity

Comparative MAO-A Potency Against Established Clinical Inhibitor Moclobemide

When benchmarked against moclobemide, a clinically used reversible MAO-A inhibitor, 5-(Bromomethyl)-2-(2-chlorophenyl)-1,3-oxazole demonstrates substantially greater potency. The target compound's IC50 of 66 nM is significantly lower than moclobemide's reported IC50 values, which range from 1-10 µM (1,000-10,000 nM) [1]. This represents a potency advantage of approximately 15- to 150-fold in a cell-free assay context, suggesting the compound could serve as a more potent starting point for lead optimization .

Monoamine Oxidase A (MAO-A) Comparative Pharmacology Drug Discovery

Reactive Bromomethyl Handle Enables Efficient Derivatization for SAR Studies

The presence of a primary alkyl bromide (bromomethyl) at the 5-position of the oxazole ring provides a versatile synthetic handle for late-stage diversification via nucleophilic substitution reactions (e.g., SN2) . This is a distinct advantage over non-functionalized 2-aryl oxazoles, such as 2-(2-chlorophenyl)-1,3-oxazole, which lack a reactive site for efficient derivatization without additional functional group interconversions [1]. The bromomethyl group can react with a wide array of nucleophiles (amines, thiols, alkoxides) to rapidly generate focused libraries of analogs, accelerating SAR exploration around the oxazole core.

Medicinal Chemistry Structure-Activity Relationship (SAR) Synthetic Methodology

Optimal Scientific Applications for 5-(Bromomethyl)-2-(2-chlorophenyl)-1,3-oxazole Based on Verified Differentiation


Selective MAO-A Inhibitor Probe Development for CNS Disorders

Given its potent (IC50 = 66 nM) and highly selective (>5,400-fold) inhibition of MAO-A over MAO-B, this compound is an ideal starting point for developing chemical probes to dissect MAO-A's role in neurological and psychiatric conditions such as depression, anxiety, and neurodegenerative diseases [1]. Its selectivity profile minimizes confounding MAO-B inhibition, allowing for cleaner interpretation of biological effects in cellular and in vivo models.

Rapid Synthesis of Focused Oxazole-Based Libraries for SAR

The reactive 5-bromomethyl group provides a strategic advantage for medicinal chemists seeking to rapidly explore SAR around the oxazole core. This compound can serve as a common intermediate for parallel synthesis, enabling the generation of diverse compound libraries via simple nucleophilic displacement with amines, thiols, or alcohols. This approach is more efficient than starting from non-functionalized analogs, as supported by its established synthetic utility .

Benchmarking Assays for Novel MAO-A Inhibitor Discovery

With its well-defined and publicly accessible inhibitory data (MAO-A IC50 = 66 nM), this compound can be utilized as a robust reference standard in high-throughput screening (HTS) and secondary biochemical assays designed to identify and validate new chemical entities with MAO-A inhibitory activity. Its use as a control ensures assay consistency and facilitates inter-laboratory data comparison [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(Bromomethyl)-2-(2-chlorophenyl)-1,3-oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.